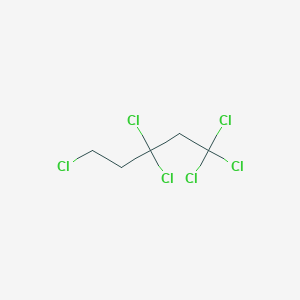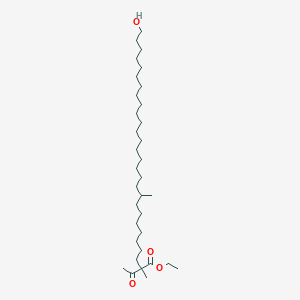
Benzenamine, 4,4'-tellurobis[N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4,4’-tellurobis[N,N-dimethyl- is a unique organotellurium compound with the chemical formula C16H20N2Te It is characterized by the presence of tellurium atoms bonded to aromatic amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-tellurobis[N,N-dimethyl- typically involves the reaction of dimethylamine with a tellurium-containing precursor. One common method is the reaction of 4,4’-diiodobenzene with tellurium tetrachloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the tellurium.
Industrial Production Methods
Industrial production of Benzenamine, 4,4’-tellurobis[N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4,4’-tellurobis[N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium center can be achieved using reducing agents such as sodium borohydride.
Substitution: The aromatic amine groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Nitrobenzenamine derivatives, halogenated benzenamine derivatives.
Applications De Recherche Scientifique
Benzenamine, 4,4’-tellurobis[N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways involving reactive oxygen species.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of Benzenamine, 4,4’-tellurobis[N,N-dimethyl- involves its interaction with molecular targets through its tellurium center. The compound can modulate redox reactions and interact with biological molecules, such as proteins and nucleic acids, through coordination bonds. These interactions can influence various cellular pathways, including those involved in oxidative stress and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-: Similar structure but with a methylene bridge instead of tellurium.
Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group instead of tellurium.
Benzenamine, N,4-dimethyl-: Lacks the tellurium and has a simpler structure.
Uniqueness
Benzenamine, 4,4’-tellurobis[N,N-dimethyl- is unique due to the presence of tellurium, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
59130-74-4 |
|---|---|
Formule moléculaire |
C16H20N2Te |
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
4-[4-(dimethylamino)phenyl]tellanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C16H20N2Te/c1-17(2)13-5-9-15(10-6-13)19-16-11-7-14(8-12-16)18(3)4/h5-12H,1-4H3 |
Clé InChI |
VOLJXUIKBLWFPA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)[Te]C2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)
![Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14601626.png)

![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)

![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)





![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)
